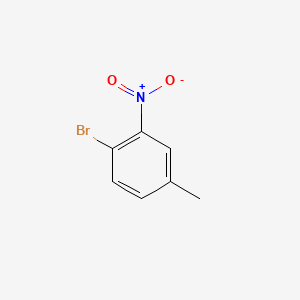

4-Bromo-3-nitrotoluene

CAS No.: 5326-34-1

Cat. No.: VC1964364

Molecular Formula: C7H6BrNO2

Molecular Weight: 216.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5326-34-1 |

|---|---|

| Molecular Formula | C7H6BrNO2 |

| Molecular Weight | 216.03 g/mol |

| IUPAC Name | 1-bromo-4-methyl-2-nitrobenzene |

| Standard InChI | InChI=1S/C7H6BrNO2/c1-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3 |

| Standard InChI Key | UPBUTKQMDPHQAQ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)Br)[N+](=O)[O-] |

| Canonical SMILES | CC1=CC(=C(C=C1)Br)[N+](=O)[O-] |

Introduction

Chemical Identity and Structure

Basic Information

4-Bromo-3-nitrotoluene, with the IUPAC name 1-bromo-4-methyl-2-nitrobenzene, is an aromatic compound containing bromine, nitro, and methyl substituents on a benzene ring. It is registered under CAS number 5326-34-1 and has the molecular formula C₇H₆BrNO₂ . The compound has a molecular weight of 216.03 g/mol and is cataloged in various chemical databases with identifiers such as MDL number MFCD00024180 and InChI Key UPBUTKQMDPHQAQ-UHFFFAOYSA-N .

Structural Characteristics

The molecular structure of 4-Bromo-3-nitrotoluene features a benzene ring with three substituents: a bromine atom at position 4, a nitro group at position 3, and a methyl group. The crystal structure has been determined to be orthorhombic in the Pna2₁ space group . This structural arrangement contributes to the compound's physical properties and reactivity patterns.

The structural representation can be encoded in various formats:

-

SMILES notation: CC1=CC=C(Br)C(=C1)N+=O

-

InChI: InChI=1S/C7H6BrNO2/c1-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3

Identification Parameters

4-Bromo-3-nitrotoluene is known by several synonyms in the scientific literature and commercial catalogs, reflecting its structure from different perspectives:

| Synonym | Reference |

|---|---|

| 1-Bromo-4-methyl-2-nitrobenzene | |

| 2-Bromo-5-methylnitrobenzene | |

| Bromonitrotoluene-4 | |

| 3-Nitro-4-bromotoluene | |

| Benzene, 1-bromo-4-methyl-2-nitro- | |

| 1-Nitro-2-bromo-5-methylbenzene |

The compound is registered in multiple chemical databases, including PubChem (CID: 79224) and the NIST Chemistry WebBook .

Physical and Chemical Properties

Physical State and Appearance

4-Bromo-3-nitrotoluene appears as crystals at room temperature, with color ranging from white or colorless to yellow or orange . Its physical state can vary slightly depending on the temperature and purity, appearing as a powder, lump, or clear liquid under different conditions .

| Property | Description | Reference |

|---|---|---|

| Form | Crystals | |

| Color | White or Colorless to Yellow to Orange | |

| Physical state | Powder to lump to clear liquid |

Thermodynamic Properties

The compound exhibits distinct thermal behavior with a relatively low melting point and high boiling point:

Synthesis and Preparation

Synthetic Routes

Several synthetic pathways have been documented for the preparation of 4-Bromo-3-nitrotoluene:

Synthesis from 4-Methyl-2-nitrobenzoic Acid

A documented synthesis procedure involves the decarboxylative bromination of 4-methyl-2-nitrobenzoic acid . The reaction employs 2,9-dimethyl-1,10-phenanthroline, oxygen, copper(I) acetate, and silver sulfate with sodium bromide in dimethyl sulfoxide :

"Silak reaction tube equipped with a magnetic stirrer was charged with 6.2 mg of silver sulfate, 36.3 mg of copper acetate, 12.5 mg of 2,9-dimethyl-1,10-o-phenanthroline, 36.2 mg of 2-nitro-4-methylbenzoic acid and 30.9 mg of sodium bromide in 4 mL of dimethyl sulfoxide. The reaction was heated at 160°C for 24 hours in the presence of oxygen."

This procedure yields 29.8 mg of 2-nitro-4-methylbromobenzene with a yield of 69% .

Synthesis from 4-Methyl-2-nitroaniline

Applications and Uses

Chemical Intermediates

4-Bromo-3-nitrotoluene serves as a valuable starting material in organic synthesis pathways:

Synthesis of 2-Bromo-5-methylaniline

The compound functions as a precursor in the preparation of 2-bromo-5-methylaniline, likely through reduction of the nitro group to an amine .

Synthesis of 2-Nitro-4:4′-dimethyl-diphenyl

4-Bromo-3-nitrotoluene is used as a reagent in the synthesis of 2-nitro-4:4′-dimethyl-diphenyl by reaction with p-iodotoluene . This application demonstrates its utility in carbon-carbon bond formation reactions, potentially via coupling methodologies.

Research Applications

In research settings, 4-Bromo-3-nitrotoluene serves multiple purposes:

-

Building block for more complex molecules

-

Reference standard for analytical methods

-

Model compound for studying substitution effects in aromatic systems

The presence of bromine provides a reactive site for further functionalization through various transformations, including:

-

Metal-catalyzed cross-coupling reactions

-

Nucleophilic aromatic substitution

-

Metal-halogen exchange reactions

Structural Studies

The compound has been the subject of crystallographic studies, with its crystal structure determined to be orthorhombic in the Pna2₁ space group . These structural investigations contribute to the understanding of molecular packing arrangements and intermolecular interactions in substituted aromatic systems.

Personal protective equipment requirements include:

The compound is noted to be light sensitive, which necessitates storage in amber bottles or other light-protective containers . These precautions help maintain the compound's integrity and prevent degradation during storage.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume